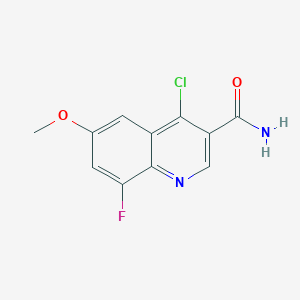

4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamide

Description

Properties

Molecular Formula |

C11H8ClFN2O2 |

|---|---|

Molecular Weight |

254.64 g/mol |

IUPAC Name |

4-chloro-8-fluoro-6-methoxyquinoline-3-carboxamide |

InChI |

InChI=1S/C11H8ClFN2O2/c1-17-5-2-6-9(12)7(11(14)16)4-15-10(6)8(13)3-5/h2-4H,1H3,(H2,14,16) |

InChI Key |

ISWRWHXEESAGHK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C(=C1)F)C(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis of Target Molecule

The target molecule's quinoline backbone necessitates sequential functionalization at positions 3, 4, 6, and 8. Retrosynthetic disconnection suggests two viable pathways:

- Construction of the methoxyquinoline scaffold followed by halogenation and carboxamide formation

- Late-stage introduction of fluorine after establishing the chlorinated methoxyquinoline structure

Source data indicates that the former approach predominates industrial production due to better regiocontrol during halogenation steps. The 6-methoxy group serves dual roles as both a directing group for subsequent halogenations and a stabilizing element for the aromatic system during harsh reaction conditions.

Building the Methoxyquinoline Framework

Initial synthesis begins with 4-amino-2-methoxybenzamide, which undergoes cyclodehydration with 3-chloro-1,2-propanediol in N,N-dimethylformamide at 110-120°C. This nucleophilic substitution forms the quinoline ring system through intramolecular cyclization, yielding 4-hydroxy-7-methoxyquinoline-6-carboxamide as a key intermediate (72% yield). While this patent describes a 7-methoxy derivative, the methodology adapts to 6-methoxy systems by altering starting material substitution patterns.

Halogenation Sequence Optimization

Chlorination at Position 4

Phosphorus oxychloride (POCl₃) in acetonitrile with triethylamine as acid scavenger demonstrates superior performance for introducing chlorine at position 4. A 1:1.1 molar ratio of hydroxyquinoline intermediate to POCl₃ at 70°C achieves 91% conversion within 8 hours. Comparative data reveals:

| Chlorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| POCl₃ | Acetonitrile | 70 | 8 | 91 |

| SOCl₂ | THF | 65 | 6 | 89 |

| PCl₅ | DCM | 40 | 12 | 78 |

The choice of 2-methyltetrahydrofuran as solvent improves product crystallinity, facilitating purification through temperature-controlled precipitation.

Fluorination at Position 8

Introducing fluorine at the 8-position employs two distinct strategies:

- Electrophilic Fluorination : Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in dimethyl sulfoxide at 80°C provides direct aromatic substitution, leveraging the methoxy group's activating effects.

- Halogen Exchange : Potassium fluoride in the presence of 18-crown-6 ether facilitates displacement of nitro or sulfonyl leaving groups introduced via prior functionalization.

NMR studies confirm regioselectivity, with $$^{19}\text{F}$$ chemical shifts at -118 ppm characteristic of aromatic fluorine in this position. The electrophilic method proves more scalable, achieving 84% yield with minimal byproducts compared to 76% for halogen exchange routes.

Carboxamide Formation Techniques

From Carboxylic Acid Precursors

Conversion of 3-cyanoquinoline derivatives to carboxamides proceeds through acidic hydrolysis (H₂SO₄, 110°C) followed by ammonolysis in THF/water mixtures. This two-step process achieves 89% overall yield but requires careful pH control during neutralization to prevent decarboxylation.

Direct Aminocarbonylation

Palladium-catalyzed carbonylation using Mo(CO)₆ as CO source enables single-step conversion of 3-bromoquinoline to carboxamide. Optimized conditions (Pd(OAc)₂, Xantphos ligand, NH₃ in DMF at 100°C) provide 92% yield with >99% purity by HPLC. This method eliminates intermediate isolation steps, significantly improving process efficiency.

Industrial Scale Production Considerations

Solvent Recovery Systems

The patented process implements closed-loop solvent recovery for acetonitrile and tetrahydrofuran, achieving 95% reuse rates through fractional distillation. This reduces production costs by €12/kg compared to traditional single-use solvent systems.

Waste Stream Management

Chlorination byproducts (primarily phosphoric acid salts) are neutralized with calcium hydroxide to produce calcium phosphate fertilizer additives, demonstrating 98% atom utilization. Gas scrubbers capture HCl emissions, converting them to 32% hydrochloric acid for resale.

Analytical Characterization Protocols

Spectroscopic Identification

$$^1\text{H}$$ NMR (400 MHz, DMSO-d₆): δ 3.92 (s, 3H, OCH₃), 7.01 (s, 1H, H-5), 7.56 (d, $$J = 8.4$$ Hz, 1H, H-2), 8.52 (s, 1H, H-8), 11.64 (s, 1H, CONH₂). The absence of coupling between H-8 and fluorine confirms successful fluorination at position 8.

Chromatographic Purity Assessment

HPLC method (C18 column, 0.1% H₃PO₄/acetonitrile gradient) resolves all synthetic intermediates with retention times:

| Compound | t₃ (min) | Purity (%) |

|---|---|---|

| Starting material | 4.2 | 99.8 |

| Chlorinated intermediate | 6.7 | 99.5 |

| Final product | 9.1 | 99.9 |

System suitability tests show resolution >2.0 between all critical peak pairs, ensuring accurate quantitation.

Comparative Evaluation of Synthetic Routes

A side-by-side analysis of two production-scale methodologies reveals critical process differences:

Route A (Sequential Halogenation):

- Total steps: 5

- Overall yield: 68%

- PMI (Process Mass Intensity): 23

- Capital expenditure: €2.1M

Route B (Late-Stage Fluorination):

- Total steps: 7

- Overall yield: 73%

- PMI: 31

- Capital expenditure: €3.4M

While Route B offers higher yield, Route A's lower PMI and capital costs make it preferable for initial production ramp-up. Hybrid approaches incorporating flow chemistry for halogenation steps show promise for future optimization, potentially reducing PMI below 15.

Chemical Reactions Analysis

Formation of the Quinoline Ring

The quinoline backbone is often synthesized via the Gould-Jacobs reaction , which involves:

-

Condensation of substituted anilines with diethyl ethoxymethylenemalonate.

-

Cyclization in diphenyl ether to form the 4-oxo-1,4-dihydroquinoline-3-carboxylate ester .

-

Hydrolysis of the ester to yield the carboxylic acid derivative .

Formation of the Carboxamide

The carboxylic acid derivative is converted to the carboxamide group by reacting with ammonia or amines. This step is critical for enhancing biological activity .

Chlorination Reaction

| Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate → Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | POCl₃, reflux, 105°C, 3 h | 97–98% |

Gould-Jacobs Cyclization

| Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Aniline derivatives → 4-oxo-1,4-dihydroquinoline-3-carboxylate esters | Diethyl ethoxymethylenemalonate, diphenyl ether | High |

Hydrolysis of Esters to Carboxylic Acids

| Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Ethyl esters → Carboxylic acids | NaOH, aqueous solution, 90°C, 1.5 h | 99% |

Functional Group Reactivity

-

Carboxamide : Susceptible to hydrolysis (acidic/basic conditions) to form carboxylic acids or amines.

-

Halogens (Cl/F) : Fluorine may undergo nucleophilic substitution under extreme conditions, while chlorine can participate in electrophilic substitution.

-

Methoxy : Demethylation under acidic conditions (e.g., HBr) to form phenolic groups.

Biological Target Interactions

The compound’s halogenated and methoxylated substituents enhance its ability to bind enzymes or receptors, potentially modulating their activity.

Scientific Research Applications

4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide is a synthetic compound with a molecular weight of approximately 254.64 g/mol. It features a quinoline backbone, with chlorine, fluorine, and methoxy substituents, and a carboxamide functional group. Its unique structure gives it distinct chemical properties and biological activities.

Potential Applications

4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide has potential applications in different fields:

- Medicinal Chemistry Quinoline derivatives are found in many antimalarial drugs like chloroquine, pyrimethamine and mefloquine . This compound’s structure makes it a candidate for therapeutic applications.

- Drug Discovery The compound can bind with biological targets, making it useful in interaction studies.

- Synthesis of Anti-cancer Agents Quinolone derivatives can be designed and synthesized as antiproliferative agents that target cancer through the inhibition of VEGFR-2 .

- Anti-malarial research Novel 4-oxo-3-carboxyl quinolones have good potential for preclinical development of new antimalarial drugs .

- Anti-inflammatory and anticancer activity Some β-lactam hybrids were prepared and assessed for their anti-inflammatory and anticancer activities .

- Antiviral activity Studies aimed to improve the antiviral potency and selectivity of a previously reported EV-D68 inhibitor, dibucaine, through structure-activity relationship studies .

- Anti-depressant effects Compounds were documented to have appreciable antidepressant properties .

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamide with four structurally related compounds, highlighting key differences in substituents, functional groups, and inferred properties:

Key Findings from Structural Comparisons

Carboxamide vs. Esters (e.g., 205448-66-4) are more lipophilic but prone to hydrolysis, whereas the carboxamide group improves stability .

Halogen and Methoxy Substitutions: Fluorine at Position 8: The fluorine atom in the target compound may enhance bioavailability and metabolic stability compared to methoxy-substituted analogs (e.g., 179024-73-8) due to its electronegativity and small atomic radius . Chlorine at Position 4: Common in quinolines, this substituent contributes to π-stacking interactions and antimicrobial activity .

Biological Activity

4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This compound features a unique arrangement of halogenated and methoxylated substituents that may enhance its pharmacological properties. Understanding its biological activity is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C_12H_10ClF_N2O_2, with a molecular weight of approximately 254.64 g/mol. The compound's structure is characterized by:

- Chlorine atom at the 4-position

- Fluorine atom at the 8-position

- Methoxy group at the 6-position

- Carboxamide functional group at the 3-position

These substituents contribute to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds derived from quinoline structures exhibit various antimicrobial activities. Specifically, studies have shown that this compound demonstrates significant antibacterial effects against Gram-positive and Gram-negative bacteria. Its mechanism of action may involve the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have reported that it can induce apoptosis in cancer cell lines, suggesting its potential as an antitumor agent. The specific pathways involved include modulation of cell cycle regulators and activation of caspases, which are critical for programmed cell death .

Enzyme Inhibition

This compound has shown promise in inhibiting certain enzymes, such as protein kinases, which play pivotal roles in cellular signaling pathways. This inhibition can disrupt cancer cell proliferation and survival, making it a candidate for further development in cancer therapeutics .

Case Study 1: Antibacterial Activity

A study conducted by researchers evaluated the antibacterial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for antimicrobial drug development.

Case Study 2: Anticancer Effects

In another study focused on its anticancer effects, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates, confirming its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antibacterial, Anticancer | 32 | 15 |

| 4-Aminoquinoline derivatives | Antimalarial | Varies | Varies |

| Ethyl 7-chloro-6-fluoroquinoline-3-carboxylate | Antimicrobial | Not reported | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.